![molecular formula C16H24N2O5S B273011 1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine](/img/structure/B273011.png)
1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine, also known as TAP or TAPS, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. TAP is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in regulating acid-base balance in the body. In
Mécanisme D'action
1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine inhibits carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. This binding prevents the hydration of carbon dioxide, leading to a decrease in the production of bicarbonate and protons. This mechanism of action has been well-studied and has been shown to be highly specific for carbonic anhydrase.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase by this compound has several biochemical and physiological effects. One of the most significant effects is the decrease in the production of bicarbonate and protons. This can lead to a decrease in the acidity of body fluids, which can have therapeutic benefits in certain conditions, such as glaucoma and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine has several advantages for use in lab experiments. It is a highly specific inhibitor of carbonic anhydrase, which makes it useful for studying the role of this enzyme in various physiological processes. Additionally, this compound is relatively easy to synthesize and purify, which makes it accessible to many researchers.
However, there are also limitations to the use of this compound in lab experiments. One limitation is that this compound is not a reversible inhibitor of carbonic anhydrase. This means that once it binds to the enzyme, it cannot be easily removed. Additionally, this compound has a relatively short half-life in vivo, which can limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for the study of 1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine. One potential direction is the development of more potent inhibitors of carbonic anhydrase. This could lead to the development of new therapies for conditions such as glaucoma and epilepsy.
Another future direction is the study of the role of carbonic anhydrase in other physiological processes. For example, carbonic anhydrase has been implicated in the regulation of blood pressure, and the inhibition of this enzyme could have therapeutic benefits in the treatment of hypertension.
Conclusion:
In conclusion, this compound is a potent inhibitor of carbonic anhydrase that has been extensively studied for its potential use in scientific research. The synthesis of this compound is relatively straightforward, and its mechanism of action has been well-studied. This compound has several advantages for use in lab experiments, but also has limitations that need to be considered. Finally, there are several future directions for the study of this compound that could lead to the development of new therapies for a variety of conditions.
Méthodes De Synthèse
The synthesis of 1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine involves the reaction of 2,5-diethoxybenzenesulfonyl chloride with piperazine and acetic anhydride in the presence of a base. This reaction yields this compound as a white crystalline solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine has been used extensively in scientific research for its ability to inhibit carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This enzyme is involved in many physiological processes, including acid-base balance, respiration, and ion transport. Inhibition of carbonic anhydrase has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and certain types of cancer.
Propriétés
Formule moléculaire |
C16H24N2O5S |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
1-[4-(2,5-diethoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C16H24N2O5S/c1-4-22-14-6-7-15(23-5-2)16(12-14)24(20,21)18-10-8-17(9-11-18)13(3)19/h6-7,12H,4-5,8-11H2,1-3H3 |
Clé InChI |
UYQZNKFLLFQLNB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCN(CC2)C(=O)C |
SMILES canonique |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCN(CC2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



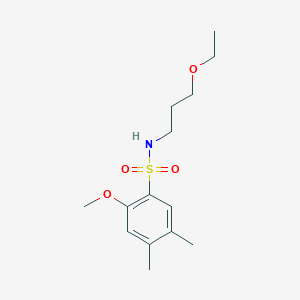
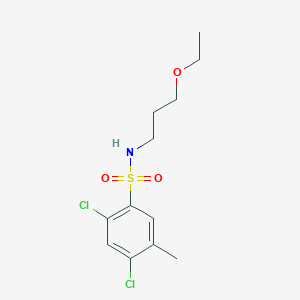
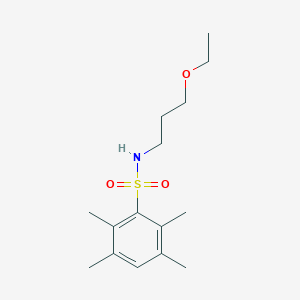
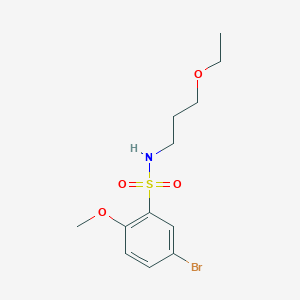
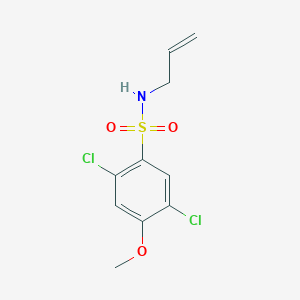
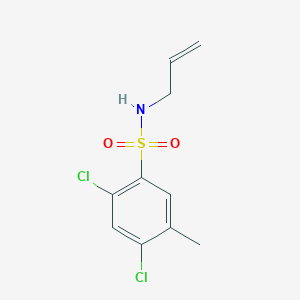
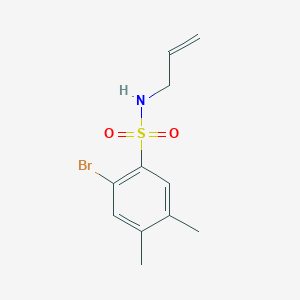
![4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether](/img/structure/B273012.png)
![(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B273042.png)




![1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273074.png)